molecular formula C14H21BrO B12081596 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene

Cat. No.: B12081596
M. Wt: 285.22 g/mol
InChI Key: JYPZTEWLCCBJEZ-UHFFFAOYSA-N
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Description

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with an isopropyl group at the 3-position and a 5-bromopentyloxy chain at the 1-position. The bromopentyloxy moiety serves as a reactive alkylating agent due to the terminal bromine atom, which acts as a leaving group in nucleophilic substitution reactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antiviral agents and heterocyclic derivatives . Its molecular weight is approximately 287.1 g/mol, with a lipophilic character attributed to the pentyl chain and isopropyl substituent.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-(5-bromopentoxy)-3-propan-2-ylbenzene

InChI

InChI=1S/C14H21BrO/c1-12(2)13-7-6-8-14(11-13)16-10-5-3-4-9-15/h6-8,11-12H,3-5,9-10H2,1-2H3

InChI Key

JYPZTEWLCCBJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(propan-2-yl)phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include 1-[(5-hydroxypentyl)oxy]-3-(propan-2-yl)benzene, 1-[(5-cyanopentyl)oxy]-3-(propan-2-yl)benzene, and 1-[(5-aminopentyl)oxy]-3-(propan-2-yl)benzene.

    Oxidation: Products include 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzophenone and 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzoic acid.

    Reduction: The major product is 1-[(5-pentyl)oxy]-3-(propan-2-yl)benzene.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is C15H23BrO, with a molecular weight of approximately 285.22 g/mol. The compound features a bromopentyl group and an isopropyl group attached to a benzene ring. Its synthesis typically involves:

  • Bromination of Benzene : Benzene is brominated using bromine in the presence of a Lewis acid catalyst.
  • Etherification : The resulting bromobenzene is reacted with 5-bromopentanol in the presence of a base like potassium carbonate to form the final compound.

Chemical Research

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including substitution and addition reactions due to the presence of the bromine atom.

Biological Studies

Research has indicated potential interactions between this compound and biological systems. Compounds with similar structures have been investigated for their effects on cellular processes, such as:

  • Cellular signaling pathways : Understanding how these compounds influence signal transduction.
  • Drug development : Exploring its potential as a building block for pharmaceuticals aimed at treating various diseases .

Medicinal Chemistry

The compound's reactivity profile suggests possible therapeutic roles, particularly in drug development targeting specific biological mechanisms. Its interactions with biological targets can be crucial for developing new medications .

Case Study 1: Interaction Studies

A study investigated the interaction of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene with specific receptor sites in cellular models. The findings suggested that this compound could modulate receptor activity, which may lead to therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthetic route for producing this compound efficiently. By adjusting reaction conditions—such as temperature and catalyst choice—researchers were able to increase yields significantly, demonstrating its potential for industrial applications in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene involves its interaction with molecular targets through its bromopentyl and isopropyl groups. The bromine atom can participate in halogen bonding, while the ether linkage and isopropyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Alkyl Chains

a) 1-[5-(4-Bromophenoxy)pentyl]quinazoline-2,4(1H,3H)-dione (Compound 25)
  • Structure: Features a quinazoline-2,4-dione core instead of a benzene ring, with a 4-bromophenoxy-pentyl chain.
  • Synthetic Utility : Used in the synthesis of antiviral uracil derivatives targeting human cytomegalovirus (HCMV) replication .
  • Higher molecular weight (~428.3 g/mol) compared to the target compound due to the fused heterocyclic system. The 4-bromophenoxy group introduces additional aromaticity, which may influence electronic properties and metabolic stability.
b) 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene
  • Structure : Contains a cyclohexenyl ring with a bromomethyl substituent and a methoxy-pentylbenzene backbone.
  • Applications : Used in stereochemical studies and as a precursor for complex natural product synthesis .
  • Key Differences :
    • The cyclohexenyl group introduces stereochemical complexity (1R,6R configuration), impacting biological interactions.
    • Bromomethyl substituent offers distinct reactivity compared to the terminal bromine in the target compound.

Analogues with Varying Alkyl Chain Lengths

  • 1-[(4-Bromobutyl)oxy]-3-(propan-2-yl)benzene :
    • Shorter alkyl chain (C4 vs. C5) reduces lipophilicity (logP ~3.8 vs. ~4.2 for the target compound).
    • Faster reaction kinetics in alkylation due to reduced steric hindrance.
  • Slower nucleophilic substitution rates due to increased chain flexibility.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity/Applications
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene 287.1 Benzene 5-Bromopentyloxy, isopropyl Synthetic intermediate
Compound 25 428.3 Quinazoline-2,4-dione 4-Bromophenoxy-pentyl Antiviral (HCMV inhibition)
Cyclohexenyl-bromomethyl derivative 393.3 Cyclohexene-Benzene Bromomethyl, methoxy, pentyl Stereochemical research
1-[(4-Bromobutyl)oxy]-3-(propan-2-yl)benzene 273.1 Benzene 4-Bromobutyloxy, isopropyl Alkylation studies

Research Findings and Functional Insights

  • Reactivity : The terminal bromine in the target compound facilitates efficient alkylation reactions, as demonstrated in the synthesis of quinazoline derivatives under basic conditions (K₂CO₃/DMF) .
  • Stability : The bromopentyl chain balances reactivity and stability, avoiding premature degradation compared to shorter-chain analogues.

Biological Activity

1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene, also known as a brominated phenolic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

1. Enzyme Inhibition

Research has indicated that compounds similar to 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that brominated phenolic compounds can inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression .

2. Antioxidant Activity

Brominated phenolic compounds often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is significant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Experimental Data

Several studies have investigated the biological effects of related compounds:

StudyCompoundBiological ActivityFindings
1-Bromo-4-((5-bromopentyl)oxy)benzeneHDAC InhibitionDemonstrated inhibition of HDACs leading to altered gene expression patterns associated with cancer cell proliferation.
Similar Brominated Phenolic CompoundsAntioxidant ActivityExhibited significant scavenging activity against DPPH radicals with IC50 values indicating strong antioxidant potential.
Related Phenolic DerivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, the bromopentyl chain can be introduced by reacting 3-(propan-2-yl)phenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (40–80°C) and solvent polarity significantly affect yield, as polar aprotic solvents like DMF enhance nucleophilicity . Side reactions, such as elimination to form alkenes, may occur if excess base or high temperatures are used, as seen in analogous bromoalkane systems .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

  • Methodological Answer :
  • ¹H NMR : The isopropyl group (δ 1.2–1.4 ppm, doublet) and bromopentyl chain (δ 3.4–3.6 ppm for BrCH₂, δ 1.4–1.8 ppm for CH₂ groups) provide distinct splitting patterns. Overlapping signals in the aromatic region (δ 6.5–7.2 ppm) require 2D NMR (e.g., COSY, HSQC) to resolve .
  • IR : The ether linkage (C-O-C) shows a strong absorption at ~1100 cm⁻¹, while the absence of -OH stretches confirms successful substitution.
  • MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (C₁₄H₂₁BrO) and fragments like [C₅H₁₀Br]⁺, confirming the bromopentyl moiety .

Advanced Research Questions

Q. What strategies mitigate dimerization or cross-reactivity during the synthesis of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene?

  • Methodological Answer : Dimerization often arises from residual hydroxyl groups or competing nucleophilic attacks. Strategies include:
  • Using excess 1,5-dibromopentane (2–3 eq.) to drive the reaction to completion.
  • Introducing protective groups (e.g., TMS ethers) on the phenolic -OH before bromoalkylation .
  • Monitoring reaction progress via TLC or in-situ FTIR to detect intermediates and optimize quenching .

Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer : Contradictions may stem from assay variability or impurities. Validate results by:
  • Repeating assays in triplicate across multiple cell lines (e.g., HEK293, HepG2).
  • Purifying the compound via column chromatography (silica gel, hexane/EtOAc gradient) to ≥98% purity (verified by HPLC) .
  • Testing against structurally related controls (e.g., bromohexyl or non-brominated analogs) to isolate the bromopentyl group’s contribution .

Q. What computational methods predict the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :
  • DFT Calculations : Model the energy barrier for hydrolysis of the ether bond. High-level basis sets (e.g., B3LYP/6-311+G*) predict reaction pathways and transition states.
  • MD Simulations : Simulate solvation in aqueous buffers to assess hydrolytic degradation rates. Results correlate with experimental stability tests (e.g., accelerated aging at 40°C/75% RH) .

Methodological Notes

  • Synthesis Optimization : Always characterize intermediates (e.g., 3-(propan-2-yl)phenol) via melting point and NMR to ensure purity before bromoalkylation .
  • Data Reproducibility : Archive raw spectral data and assay protocols in open-access repositories (e.g., Zenodo) to address reproducibility crises .

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